molecular formula C10H17NO2 B14546689 2-Oxo-1-propylcyclohexane-1-carboxamide CAS No. 62221-88-9

2-Oxo-1-propylcyclohexane-1-carboxamide

Cat. No.: B14546689
CAS No.: 62221-88-9
M. Wt: 183.25 g/mol
InChI Key: KSKPNGDWLYYWPQ-UHFFFAOYSA-N
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Description

2-Oxo-1-propylcyclohexane-1-carboxamide is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . This compound is characterized by a cyclohexane ring with a propyl group and a carboxamide group attached to it, along with an oxo group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-propylcyclohexane-1-carboxamide typically involves the following steps:

    Formation of Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane.

    Introduction of Propyl Group: The propyl group can be introduced through alkylation reactions, where a propyl halide reacts with the cyclohexane ring in the presence of a strong base.

    Formation of Carboxamide Group: The carboxamide group can be introduced through the reaction of a carboxylic acid derivative (such as an ester or acid chloride) with ammonia or an amine.

    Introduction of Oxo Group: The oxo group can be introduced through oxidation reactions, where a suitable oxidizing agent (such as potassium permanganate or chromium trioxide) is used to oxidize the corresponding alcohol or ketone.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-propylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to an alcohol or the carboxamide group to an amine.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

2-Oxo-1-propylcyclohexane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-1-propylcyclohexane-1-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A similar compound with a cyclohexane ring and an oxo group but without the propyl and carboxamide groups.

    Cyclohexanecarboxamide: A compound with a cyclohexane ring and a carboxamide group but without the oxo and propyl groups.

    2-Oxo-1-methylcyclohexane-1-carboxamide: A compound with a similar structure but with a methyl group instead of a propyl group.

Uniqueness

2-Oxo-1-propylcyclohexane-1-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

CAS No.

62221-88-9

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-oxo-1-propylcyclohexane-1-carboxamide

InChI

InChI=1S/C10H17NO2/c1-2-6-10(9(11)13)7-4-3-5-8(10)12/h2-7H2,1H3,(H2,11,13)

InChI Key

KSKPNGDWLYYWPQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCCC1=O)C(=O)N

Origin of Product

United States

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